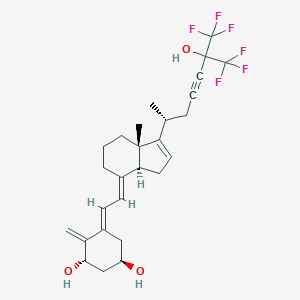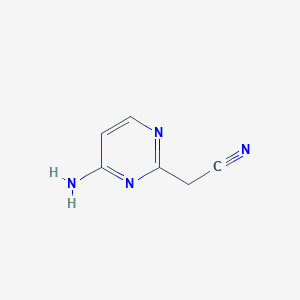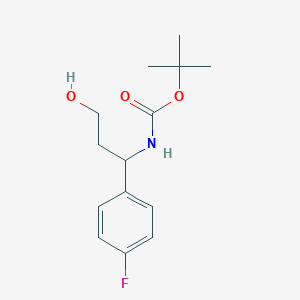
tert-Butyl-(2-oxopropyl)carbamát
Übersicht
Beschreibung
tert-Butyl (2-oxopropyl)carbamate is an organic compound with the molecular formula C8H15NO3. It is commonly used in organic synthesis and serves as a protecting group for amines. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to a 2-oxopropyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (2-oxopropyl)carbamate is used as a protecting group for amines during multi-step organic synthesis. It helps in preventing unwanted reactions at the amine site .
Biology and Medicine
The compound is utilized in the synthesis of pharmaceuticals where protection of functional groups is necessary. It is also used in the development of enzyme inhibitors and other biologically active molecules .
Industry
In the industrial sector, tert-Butyl (2-oxopropyl)carbamate is used in the production of agrochemicals and polymers. It serves as an intermediate in the synthesis of various chemical products .
Wirkmechanismus
Tert-Butyl (2-oxopropyl)carbamate, also known as (2-Oxopropyl)carbamic acid tert-butyl ester, is a chemical compound with the molecular formula C8H15NO3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Tert-Butyl (2-oxopropyl)carbamate, it is recommended to be stored in a sealed and dry environment at 2-8°C . .
Biochemische Analyse
Biochemical Properties
Tert-Butyl (2-oxopropyl)carbamate plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is involved in photoredox catalysis, facilitating the assembly of 3-aminochromones, which are essential in synthesizing diverse amino pyrimidines. Additionally, it is used in asymmetric synthesis to create highly stereoselective aldol products, serving as building blocks for novel protease inhibitors. The compound interacts with various enzymes and proteins, including those involved in the Diels-Alder reaction and enantioselective synthesis, highlighting its versatility in biochemical processes.
Cellular Effects
The effects of tert-Butyl (2-oxopropyl)carbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s involvement in photoredox catalysis and asymmetric synthesis suggests its potential impact on cellular processes that rely on these biochemical reactions
Molecular Mechanism
At the molecular level, tert-Butyl (2-oxopropyl)carbamate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s role in photoredox catalysis involves the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers under mild conditions . This reaction is facilitated by catalytic agents, highlighting the compound’s ability to participate in complex biochemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (2-oxopropyl)carbamate change over time due to its stability and degradation properties. Studies have shown that the compound can be degraded by specific chemical reactions, such as the addition of hydrogen chloride in dioxane, leading to the formation of 1-amino-propan-2-one hydrochloride . These findings underscore the importance of understanding the temporal dynamics of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of tert-Butyl (2-oxopropyl)carbamate vary with different dosages in animal models. While specific dosage studies are limited, it is essential to consider the compound’s potential toxic or adverse effects at high doses. The compound’s pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability, suggest that dosage optimization is crucial for minimizing adverse effects
Metabolic Pathways
Tert-Butyl (2-oxopropyl)carbamate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s role in photoredox catalysis and asymmetric synthesis indicates its participation in metabolic processes that generate essential biochemical intermediates. Additionally, the compound’s degradation into 1-amino-propan-2-one hydrochloride highlights its involvement in metabolic pathways that produce amino acid derivatives .
Transport and Distribution
The transport and distribution of tert-Butyl (2-oxopropyl)carbamate within cells and tissues are influenced by its physicochemical properties. The compound’s high gastrointestinal absorption and blood-brain barrier permeability suggest efficient transport across cellular membranes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl (2-oxopropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-oxopropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
In industrial settings, the production of tert-butyl (2-oxopropyl)carbamate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified through recrystallization or distillation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2-oxopropyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-oxopropylamine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Hydrolysis: 2-oxopropylamine and tert-butyl alcohol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxides or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Ethyl carbamate
Uniqueness
tert-Butyl (2-oxopropyl)carbamate is unique due to its specific structure that combines a tert-butyl group with a 2-oxopropyl moiety. This combination provides stability and ease of removal under mild conditions, making it a preferred choice for protecting amines in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGMUQGCAFEQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326829 | |
| Record name | tert-Butyl (2-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170384-29-9 | |
| Record name | tert-Butyl (2-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-oxopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)







